molecular formula C20H18ClN3O2S B2926280 2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 899758-96-4

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No.: B2926280
CAS No.: 899758-96-4
M. Wt: 399.89
InChI Key: DUOFHOCKLWZRJS-UHFFFAOYSA-N
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Description

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including structures similar to the chemical , have been synthesized and characterized for their potential use in creating coordination complexes with metal ions like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as determined by in vitro assays such as DPPH, ABTS, and FRAP. The study of these complexes helps in understanding the influence of hydrogen bonding on self-assembly processes and their potential applications in antioxidant therapies (Chkirate et al., 2019).

Antimicrobial Properties

Novel thiazole and pyrazole derivatives, which include the sulfonamide moiety as seen in our compound of interest, have been synthesized and tested for antimicrobial properties. These compounds show promising results in vitro against various bacterial and fungal strains, pointing towards potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Cytotoxic Activity

Research on sulfonamide derivatives, related to the compound , has revealed their potential cytotoxic activity against cancer cell lines such as breast and colon cancer. This indicates the possible use of such compounds in the development of cancer therapies (Ghorab et al., 2015).

Antioxidant, Analgesic, and Anti-inflammatory Activities

A study on the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, a compound structurally similar to our subject, demonstrated its efficacy as an antioxidant, analgesic, and anti-inflammatory agent. These properties make such compounds potential candidates for pharmaceutical applications in treating pain, inflammation, and oxidative stress (Nayak et al., 2014).

Nonlinear Optical Properties

Acetamide derivatives, closely related to the compound , have been studied for their nonlinear optical properties. Understanding these properties is crucial for their potential application in photonic devices like optical switches, modulators, and energy applications (Castro et al., 2017).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the safety and hazards information for “2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide” is not available in the current resources .

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-4-3-5-15(10-13)23-18(25)12-27-19-20(26)24(9-8-22-19)16-7-6-14(2)17(21)11-16/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOFHOCKLWZRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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